N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
Description
The compound N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a unique hybrid structure. Its key structural components include:
- A 2-(furan-2-yl)-2-(thiophen-2-yl)ethyl group, combining furan and thiophene aromatic systems.
- A 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide moiety, incorporating a benzoxazolone ring fused to an acetamide linker.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c22-18(12-21-14-5-1-2-6-16(14)25-19(21)23)20-11-13(15-7-3-9-24-15)17-8-4-10-26-17/h1-10,13H,11-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZUIQXOMKXLHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC(C3=CC=CO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, anti-inflammatory effects, and its potential as an inhibitor of key enzymes.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a furan ring, a thiophene ring, and a benzoxazole moiety. The molecular formula is , with a molecular weight of 288.32 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C14H12N2O3S |
| Molecular Weight | 288.32 g/mol |
| LogP | 2.2578 |
| Polar Surface Area | 52.097 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Recent studies have highlighted the compound's broad-spectrum antimicrobial activity . Research indicates that it exhibits minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens, including both Gram-positive and Gram-negative bacteria .
Case Study: DNA Gyrase B Inhibition
One notable mechanism of action involves the inhibition of E. coli DNA gyrase B , an essential enzyme for bacterial DNA replication. The compound demonstrated an IC50 value of 9.80 µM , comparable to established antibiotics like ciprofloxacin . This suggests potential as a lead compound for developing new antimicrobial agents.
Antioxidant Activity
The compound also exhibits significant antioxidant properties . In DPPH scavenging assays, it demonstrated radical scavenging percentages between 84.16% and 90.52% , indicating its capacity to neutralize free radicals effectively . This property is crucial for preventing oxidative stress-related diseases.
Anti-inflammatory Effects
In vitro studies have shown that the compound possesses anti-inflammatory activity , with HRBC membrane stabilization percentages ranging from 86.70% to 99.25% . This suggests that it may help in managing inflammatory conditions by stabilizing cell membranes against lysis.
Cytotoxicity Studies
Cytotoxicity assays revealed that the compound has moderate toxicity levels, with CC50 values exceeding 100 µM in various cell lines . This indicates a favorable safety profile for further development in therapeutic applications.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares structural motifs with several acetamide derivatives reported in the literature. Below is a detailed comparison:
Table 1: Structural and Functional Group Comparisons
Key Observations:
Heterocyclic Diversity : The target compound uniquely combines furan and thiophene in its ethyl side chain, whereas analogs typically feature single heterocycles (e.g., thiophen-2-ylmethyl in or benzothiazole derivatives in ).
Benzoxazolone vs. Benzothiazole : The benzoxazolone ring in the target compound differs from benzothiazole derivatives (e.g., ) in oxygen vs. sulfur atoms, which may influence electronic properties and hydrogen-bonding capacity.
Hypothetical Properties of the Target Compound:
Reported Data for Analogs:
- : The cyclopentylsulfamoyl derivative is used in high-throughput screening, implying kinase or protease targeting.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing this compound, and how can reaction conditions be monitored?
- Methodology :
-
Coupling Reactions : Use reflux conditions (100°C, 4–6 hours) with a polar aprotic solvent (e.g., dichloromethane) and coupling agents like carbodiimides (e.g., EDC·HCl) in the presence of triethylamine to activate carboxyl groups .
-
Purification : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane mobile phase). Recrystallize crude products from methanol or methanol/acetone mixtures to isolate pure acetamide derivatives .
-
Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1 molar ratio of acid and amine precursors) and reaction time based on TLC data .
- Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine + 2-(2-oxobenzoxazolyl)acetic acid | Precursor coupling |
| 2 | EDC·HCl, triethylamine, DCM, 4–6 h reflux | Activation and coupling |
| 3 | TLC (EtOAc:hexane 3:7) | Reaction monitoring |
| 4 | Recrystallization (MeOH) | Isolation of pure product |
Q. Which spectroscopic techniques are critical for structural validation?
- Key Techniques :
- NMR : Use - and -NMR to confirm amide bond formation (e.g., δ ~8.0 ppm for NH in DMSO-d) and aromatic proton environments from furan/thiophene/benzoxazole moieties .
- IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm for amide C=O) and benzoxazole C-O-C vibrations (~1250 cm) .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% theoretical values .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve electronic properties and reactivity?
- Methodology :
- Perform DFT calculations (B3LYP/6-31G* basis set) to model the compound’s HOMO-LUMO gap, electrostatic potential surfaces, and charge distribution. Compare with experimental UV-Vis spectra for validation .
- Application Example : Predict nucleophilic/electrophilic sites for designing derivatives with enhanced bioactivity .
Q. What strategies address contradictions in spectral vs. crystallographic data?
- Case Study : If NMR suggests planar benzoxazole but X-ray shows a twisted conformation:
- Cross-Validation : Use single-crystal X-ray diffraction (SCXRD) to resolve bond angles and dihedral angles. For example, reports a 61.8° twist between dichlorophenyl and thiazole rings in a similar acetamide .
- Dynamic Effects : Conduct variable-temperature NMR to assess conformational flexibility in solution .
Q. How are supramolecular interactions (e.g., hydrogen bonding) characterized?
- X-ray Crystallography : Identify N–H⋯N/O hydrogen bonds (e.g., R_2$$^2(8) motifs) and π-π stacking (3.9–4.3 Å distances) to explain packing behavior and stability .
- Thermal Analysis : DSC/TGA to correlate intermolecular forces with melting/decomposition points .
Q. What in vitro bioactivity assays are suitable for this compound?
- Antimicrobial Testing :
- MIC Assays : Use broth microdilution against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Report IC values .
- Anti-inflammatory Screening :
- COX-1/COX-2 inhibition assays (e.g., ELISA) to compare potency with reference drugs like indomethacin .
Data Contradiction Analysis
Conflicting solubility data in polar vs. nonpolar solvents
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
